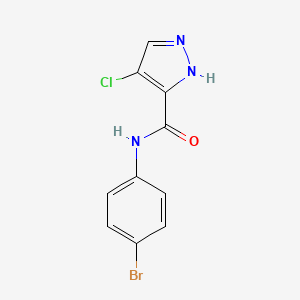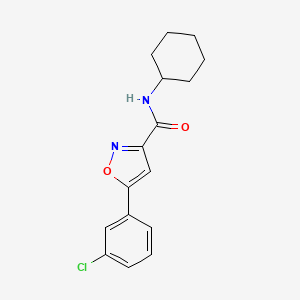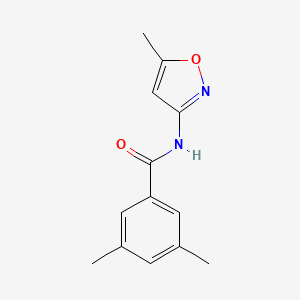![molecular formula C13H9ClF4N2O2 B4670925 4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B4670925.png)
4-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Descripción general
Descripción
This compound has a molecular weight of 336.67 . The IUPAC name is 3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid . The InChI code is 1S/C13H9ClF4N2O2/c14-8-9(11(15)16)19-20(10(8)12(17)18)5-6-2-1-3-7(4-6)13(21)22/h1-4,11-12H,5H2,(H,21,22) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring which is substituted with chloro and difluoromethyl groups. It also has a benzoic acid group attached to the pyrazole ring .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Bioactive Molecules
The compound can be used as a building block in the synthesis of bioactive molecules. Its unique structure, which includes a pyrazole ring and a benzoic acid group, makes it a valuable component in the construction of complex organic molecules .
Development of Pharmaceuticals
Given its potential bioactivity, this compound could be used in the development of new pharmaceuticals. The pyrazole ring is a common feature in many drugs, and the presence of the benzoic acid group could offer additional points of interaction with biological targets .
Material Science
In material science, this compound could be used in the development of new materials with unique properties. The combination of the pyrazole ring and the benzoic acid group could lead to materials with interesting electronic or optical properties .
Benzylic Oxidation
The compound could potentially be used in reactions involving benzylic oxidation. The benzylic position is particularly reactive towards oxidation, and the product of such a reaction would be a carboxylic acid .
Environmental Science
Given its stability and the presence of multiple fluorine atoms, this compound could potentially be used in environmental science, for example, in studies related to the environmental fate and transport of fluorinated organic compounds .
Propiedades
IUPAC Name |
4-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N2O2/c14-8-9(11(15)16)19-20(10(8)12(17)18)5-6-1-3-7(4-2-6)13(21)22/h1-4,11-12H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLLSIOBKKSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C(=N2)C(F)F)Cl)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dichlorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4670847.png)


![N-{2-[(2-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4670872.png)
![{4-[2-(3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4670880.png)



![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4670899.png)

![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4670915.png)


![ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4670934.png)